2-chloro-N-(4-methoxybenzyl)nicotinamide CAS number
2-chloro-N-(4-methoxybenzyl)nicotinamide CAS number
An In-Depth Technical Guide to 2-chloro-N-(4-methoxybenzyl)nicotinamide
Executive Summary
This whitepaper provides a comprehensive technical overview of 2-chloro-N-(4-methoxybenzyl)nicotinamide (CAS No. 125038-59-7), a crucial intermediate in contemporary drug discovery and medicinal chemistry. The guide delves into its chemical identity, synthesis, physicochemical properties, and its significant role as a structural scaffold, particularly in the development of kinase inhibitors. Detailed, field-proven protocols for its synthesis and a representative in vitro kinase inhibition assay are provided, underpinned by a rationale for key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.
Introduction: The Nicotinamide Scaffold in Modern Drug Discovery
The nicotinamide moiety, a form of vitamin B3, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, from treating pellagra to exhibiting anti-inflammatory and anti-acne properties.[1][2] In the context of targeted therapeutics, the nicotinamide core serves as a versatile building block for designing specific enzyme inhibitors. The strategic functionalization of the pyridine ring allows for the precise tuning of molecular properties, enabling interactions with specific targets. 2-chloro-N-(4-methoxybenzyl)nicotinamide has emerged as a key intermediate, particularly in the synthesis of compounds targeting protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4]
Compound Profile: 2-chloro-N-(4-methoxybenzyl)nicotinamide
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. This section consolidates the key identifiers and physicochemical data for 2-chloro-N-(4-methoxybenzyl)nicotinamide.
Chemical Identity
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Compound Name : 2-chloro-N-(4-methoxybenzyl)nicotinamide
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IUPAC Name : 2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide[5]
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Synonyms : 2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide[5]
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Molecular Formula : C₁₄H₁₃ClN₂O₂[6]
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PubChem CID : 2517097[5]
Physicochemical & Predicted Properties
The following table summarizes the key physical and chemical properties, which are critical for experimental design, including solvent selection, reaction conditions, and formulation.
| Property | Value | Source |
| Molecular Weight | 276.72 g/mol | [3][6] |
| Appearance | Solid (predicted) | General Knowledge |
| Melting Point | 109-111 °C | [3] |
| Boiling Point (Predicted) | 481.9 ± 45.0 °C | [3] |
| Density (Predicted) | 1.259 ± 0.06 g/cm³ | [3] |
| SMILES String | c1ccnc(Cl)c1C(=O)NCc2ccc(cc2)OC | [5] |
Synthesis and Characterization
The synthesis of 2-chloro-N-(4-methoxybenzyl)nicotinamide is typically achieved via an amide coupling reaction. This is a fundamental transformation in medicinal chemistry, valued for its reliability and the stability of the resulting amide bond.[3]
Synthetic Workflow: Amide Coupling
The logical flow for the synthesis involves the activation of a carboxylic acid (or using its more reactive acyl chloride derivative) followed by nucleophilic attack from an amine.
Caption: Synthetic workflow for 2-chloro-N-(4-methoxybenzyl)nicotinamide.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful synthesis is confirmed by characterization at the end. The causality behind adding a base is to neutralize the HCl byproduct, driving the reaction to completion.
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Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methoxybenzylamine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
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Base Addition : Add a tertiary amine base, such as triethylamine (1.1 eq), to the solution. This acts as an acid scavenger for the HCl generated during the reaction.
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Acyl Chloride Addition : Dissolve 2-chloronicotinoyl chloride (1.05 eq) in DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
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Reaction Progression : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Aqueous Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure 2-chloro-N-(4-methoxybenzyl)nicotinamide.
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Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5]
Applications in Kinase Inhibitor Drug Discovery
This compound is a valuable building block for creating libraries of potential kinase inhibitors.[3] The 2-chloro position on the pyridine ring is particularly useful as it can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce further diversity and target specific interactions within a kinase's ATP-binding pocket.
Hypothetical Kinase Signaling Pathway
The diagram below illustrates a generic kinase signaling pathway that is often a target in oncology. A small molecule inhibitor, potentially derived from our title compound, would block the phosphorylation cascade, thereby inhibiting cell proliferation.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory potential of a compound against a target kinase. The choice of a luminescence-based assay (e.g., Kinase-Glo®) is due to its high sensitivity and broad dynamic range.
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Reagent Preparation : Prepare assay buffers, the target kinase enzyme, the specific substrate peptide, and ATP at desired concentrations. Dissolve the test compound (synthesized from 2-chloro-N-(4-methoxybenzyl)nicotinamide) in DMSO to create a stock solution.
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Serial Dilution : Perform serial dilutions of the test compound stock in an assay plate to generate a dose-response curve (typically 10-12 concentrations).
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Kinase Reaction : Add the kinase, substrate, and ATP to the wells containing the diluted compound. Include positive (no inhibitor) and negative (no enzyme) controls.
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Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
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Detection : Add the luminescence detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
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Data Analysis : Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Caption: Workflow for an in vitro luminescence-based kinase assay.
Safety and Handling
As a chemical intermediate, 2-chloro-N-(4-methoxybenzyl)nicotinamide requires careful handling in a controlled laboratory environment.
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GHS Classification : The GHS07 symbol indicates that the compound may cause skin irritation, serious eye irritation, or respiratory irritation.[5]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
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Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.[9] In case of contact with eyes, rinse cautiously with water for several minutes.[8][10]
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Storage : Store in a tightly sealed container in a cool, dry place.[6]
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Disposal : Dispose of waste in accordance with local, regional, and national regulations.[10]
Conclusion
2-chloro-N-(4-methoxybenzyl)nicotinamide (CAS No. 125038-59-7) is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined properties, straightforward synthesis, and strategic functional handles make it an invaluable intermediate for developing targeted therapies, especially kinase inhibitors. The protocols and data presented in this guide offer a robust framework for scientists to integrate this compound into their research, accelerating the journey from chemical synthesis to biological validation.
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Chemsrc. (2026, February 23). CAS#:866153-85-7 | 2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide. Retrieved from [Link]
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PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]
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Dana Bioscience. (n.d.). 2-Chloro-N-(4-methoxybenzyl)isonicotinamide 25g. Retrieved from [Link]
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Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide. Retrieved from [Link]
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PubMed. (2010, September 15). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]
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Total Pharmacy Supply. (n.d.). Vitamin B3 (Niacinamide), USP - SDS (Safety Data Sheet). Retrieved from [Link]
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Cambridge Commodities. (n.d.). Nicotinic Acid (Niacin) - Safety Data Sheet. Retrieved from [Link]
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MDPI. (2021, August 21). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Retrieved from [Link]
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